molecular formula C16H26N2 B2876636 Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 36177-91-0

Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B2876636
CAS No.: 36177-91-0
M. Wt: 246.398
InChI Key: OWSKGHZFUXNYJC-UHFFFAOYSA-N
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Description

Structure and Synthesis Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine features a piperidine core substituted with four methyl groups at the 2- and 6-positions and a benzyl group attached to the 4-amino position. The tetramethyl groups confer significant steric hindrance, which can influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

N-benzyl-2,2,6,6-tetramethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-15(2)10-14(11-16(3,4)18-15)17-12-13-8-6-5-7-9-13/h5-9,14,17-18H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSKGHZFUXNYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of benzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives can be formed using reagents like sodium iodide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: this compound.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

Cyclopentyl-(2,2,6,6-Tetramethyl-Piperidin-4-yl)-Amine
  • Structure : Replaces the benzyl group with a cyclopentyl ring.
  • Synthesis : Likely involves reductive amination of 2,2,6,6-tetramethyl-piperidin-4-one with cyclopentylamine.
Isopropyl-(2,2,6,6-Tetramethyl-Piperidin-4-yl)-Amine
  • Structure : Substitutes benzyl with isopropyl.
  • Properties : Lower molecular weight (198.35 g/mol) than the benzyl analog, leading to reduced steric bulk and possibly higher solubility in polar solvents .
  • Applications: Used in catalysis and as a ligand in organometallic reactions due to its moderate basicity .
Ethyl-(2,2,6,6-Tetramethyl-Piperidin-4-yl)-Amine
  • Structure: Ethyl group at the 4-amino position.
  • Properties : Simplest analog with a molar mass of 184.32 g/mol; lower hydrophobicity (logP ~2.5) compared to benzyl and cyclopentyl derivatives .

Benzyl Group Modifications

(4-Fluoro-Benzyl)-(2,2,6,6-Tetramethyl-Piperidin-4-yl)-Amine
  • Structure : Fluorine atom at the para position of the benzyl ring.
  • Properties : Enhanced electronic effects from fluorine may improve binding affinity in biological targets (e.g., enzymes or receptors) .
  • Applications: Potential use in radiopharmaceuticals due to fluorine’s isotopic properties .
Benzyl-(4-Isopropyl-Benzyl)-Amine
  • Structure : Incorporates an isopropyl group on the benzyl ring.
  • Properties : Increased steric bulk and hydrophobicity compared to unsubstituted benzyl analogs, possibly altering pharmacokinetic profiles .

Piperidine Ring Modifications

2-(4-Benzylpiperidin-1-yl)-N,6-Dimethylpyrimidin-4-Amine
  • Structure : Piperidine linked to a pyrimidine ring.
  • Properties: The pyrimidine moiety introduces hydrogen-bonding capacity (H-acceptors: 4; H-donors: 1), enhancing interactions with biological targets .
  • Applications : Explored in kinase inhibition studies due to its structural resemblance to ATP analogs .
Benzyl-(3β)-3-Hydroxy-20-Oxo-29-Norlupan-28-Oate
  • Structure: Combines a triterpenoid scaffold with a benzyl-piperidine group.
  • Properties: Demonstrates anticancer activity (83–96% yield in synthesis), suggesting synergistic effects between the triterpenoid and amine moieties .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Applications References
Benzyl-(2,2,6,6-Tetramethyl-Piperidin-4-yl)-Amine C16H26N2 246.40 High steric hindrance, potential metabolic stability Anticancer research, drug design
Cyclopentyl-(2,2,6,6-Tetramethyl-Piperidin-4-yl)-Amine C14H28N2 224.39 Improved membrane permeability Catalysis, ligand synthesis
(4-Fluoro-Benzyl)-(2,2,6,6-Tetramethyl-Piperidin-4-yl)-Amine C16H25FN2 264.39 Enhanced electronic effects Radiopharmaceuticals
2-(4-Benzylpiperidin-1-yl)-N,6-Dimethylpyrimidin-4-Amine C19H25N5 323.44 Hydrogen-bonding capacity Kinase inhibition studies

Research Findings and Implications

  • Synthetic Challenges : The discontinuation of this compound by suppliers (CymitQuimica) may reflect difficulties in large-scale synthesis or purification, necessitating alternative routes .
  • Structure-Activity Relationships (SAR) : Bulky substituents on the piperidine ring (e.g., tetramethyl groups) correlate with improved metabolic stability, while aromatic substituents (e.g., benzyl) enhance target binding .

Biological Activity

Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (commonly referred to as BTMPA) is an organic compound characterized by a benzyl group attached to a highly substituted piperidine ring. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article delves into the biological activity of BTMPA, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Characteristics

BTMPA features a benzyl moiety linked to a 2,2,6,6-tetramethylpiperidine unit. The structural arrangement enhances its steric and electronic properties, which are crucial for its interaction with biological targets. The presence of multiple methyl groups on the piperidine ring increases lipophilicity and may influence the compound's ability to cross biological membranes.

The biological activity of BTMPA is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic effects in neurological disorders. The mechanisms include:

  • Neurotransmitter Modulation : BTMPA may influence the release or reuptake of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.
  • Antioxidant Activity : The compound's aromatic systems may contribute to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
  • Enzyme Interaction : Studies suggest that BTMPA can bind to specific enzymes involved in metabolic pathways, which could lead to alterations in cellular signaling.

Pharmacological Properties

Research has shown that BTMPA exhibits several pharmacological activities:

  • Neuroprotective Effects : Investigations into its neuroprotective properties have indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, studies have demonstrated that BTMPA can inhibit reactive oxygen species (ROS) production and promote neuronal survival under stress conditions.
  • Antioxidant Properties : The compound has been noted for its capacity to reduce oxidative damage in cellular models. This activity is particularly relevant in contexts where oxidative stress plays a role in disease progression.
  • Potential Antimicrobial Activity : Preliminary studies suggest that BTMPA may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to fully characterize this activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of BTMPA:

  • Neuropharmacological Studies : In vitro assays have shown that BTMPA can enhance neuronal resilience against toxic agents by modulating intracellular signaling pathways associated with cell survival .
  • Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess how BTMPA interacts with various receptors. These studies indicate a significant binding affinity that could translate into pharmacological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of BTMPA, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-Methoxy-benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amineMethoxy group on benzeneExhibits different reactivity due to methoxy substituent
4-Hydroxy-benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amineHydroxyl group on benzenePotentially different biological activities
(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amineDimethylamino group on benzeneEnhanced basicity and potential pharmacological activity

This table illustrates how variations in substituents can lead to significant differences in biological activity and pharmacological profiles.

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